molecular formula C21H19ClN4O3S B2938954 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 1172499-16-9

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2938954
CAS No.: 1172499-16-9
M. Wt: 442.92
InChI Key: JOYOELDRFJXKJO-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide is a synthetic small molecule designed for research purposes, integrating a benzothiazole core with a pyrazole-containing side chain. Benzothiazole derivatives are recognized as significant heterocyclic compounds in medicinal chemistry and are widely investigated for their established pharmacological properties . Specifically, 4-chlorobenzo[d]thiazol-2-yl analogues are of high interest in the development of novel therapeutic agents . The molecular architecture of this compound, which links a benzothiazole ring to a polar side chain via an amide bond, is a strategy seen in other research compounds targeting various biological pathways . Similar structural motifs, particularly the benzo[d]thiazol-2-yl group linked to a pyrazole system, have been reported in scientific literature to demonstrate potent biological activity. For instance, certain benzothiazolyl-pyrazole hybrids have been shown to induce apoptosis in human hepatoma cells through a reactive oxygen species (ROS)-mediated pathway, suggesting a potential research application in studying cell death mechanisms . The integration of the 1H-pyrazol-1-yl group through an ethyl linker is a design aimed at modulating the molecule's physicochemical properties and interaction with biological targets. This reagent is intended for use in chemical biology and drug discovery research to explore enzyme inhibition, cellular signaling, and other pharmacological mechanisms. Researchers can utilize this compound as a building block or a probe to investigate the structure-activity relationships of heterocyclic compounds in various disease models.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(2-pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-28-16-8-3-6-14(19(16)29-2)20(27)26(13-12-25-11-5-10-23-25)21-24-18-15(22)7-4-9-17(18)30-21/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYOELDRFJXKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide is a complex organic compound with significant biological activity. Its unique structural features, including a pyrazole moiety and a benzothiazole ring, suggest potential therapeutic applications in various fields such as oncology and infectious diseases.

  • Molecular Formula : C21H19ClN4O3S
  • Molecular Weight : 442.92 g/mol
  • Structural Features :
    • Pyrazole ring
    • Benzothiazole moiety
    • Dimethoxybenzamide functionality

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing promising results in several areas:

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties by inhibiting critical bacterial enzymes like dihydroorotase and DNA gyrase. These enzymes are essential for bacterial survival, making this compound a potential candidate for developing new antibacterial agents.

Anticancer Potential

The compound's structural components suggest potential anticancer activity . Studies have shown that similar benzothiazole derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including A431 and A549 cells .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By targeting specific enzymes crucial for bacterial and tumor cell survival.
  • Induction of Apoptosis : Through ROS generation leading to mitochondrial disruption and activation of caspases .
  • Modulation of Signaling Pathways : Interaction with cellular pathways that regulate cell growth and proliferation.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityKey Findings
AntibacterialInhibits dihydroorotase and DNA gyrase; effective against Gram-positive bacteria.
AnticancerInduces apoptosis in cancer cells via ROS accumulation; shows selective toxicity towards malignant cells.
CytotoxicitySignificant inhibition of proliferation in A431 and A549 cell lines; promotes cell cycle arrest.

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on human epidermoid carcinoma cells (A431). The results demonstrated that at concentrations of 1, 2, and 4 μM, the compound significantly inhibited cell proliferation and induced apoptosis through a caspase-dependent pathway.

Case Study 2: Antibacterial Activity
In another study focusing on its antibacterial properties, the compound was tested against a range of bacterial strains. It exhibited potent inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

This compound () shares the pyrazole-ethyl and benzo[d]thiazole moieties but differs in two key aspects:

  • Substituent on benzo[d]thiazole : A fluorine atom replaces chlorine at the 4-position.
  • Core structure : A 2,3-dihydrobenzo[b][1,4]dioxine-carboxamide replaces the 2,3-dimethoxybenzamide group.
Property Target Compound (Cl) Fluorinated Analog (F)
Molecular Formula C₂₁H₁₇ClN₄O₃S (inferred) C₂₁H₁₇FN₄O₃S
Molecular Weight ~440.9 g/mol (calculated) 424.4 g/mol
Key Substituents 4-Cl, 2,3-dimethoxybenzamide 4-F, 2,3-dihydrodioxine-carboxamide
Potential Bioactivity Antimicrobial (inferred) Not explicitly reported

The dimethoxybenzamide group in the target compound could offer stronger π-π stacking interactions with biological targets compared to the dihydrodioxine-carboxamide, which may influence binding affinity.

N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl) acetamide Derivatives

These derivatives () share the benzo[d]thiazole core but incorporate a coumarin-benzoimidazole-acetamide side chain instead of the pyrazole-ethyl and benzamide groups.

Property Target Compound Coumarin-Benzoimidazole Analog
Key Functional Groups Pyrazole-ethyl, dimethoxybenzamide Coumarin, benzoimidazole, acetamide
Molecular Complexity Moderate High (polycyclic)
Reported Bioactivity Inferred antimicrobial Antibacterial, antimalarial, antioxidant

Discussion : The coumarin-benzoimidazole moiety in the analog introduces additional hydrogen-bonding and planar aromatic interactions, likely enhancing binding to microbial enzymes like DNA gyrase . However, the target compound’s simpler structure may offer advantages in synthetic accessibility and metabolic stability.

Functional Comparison with Sulfamide Derivatives

The sulfamide compound N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide () shares a pyrazole-ethyl group but features a sulfamide linker and pyridine ring instead of the benzamide and benzo[d]thiazole groups.

Property Target Compound Sulfamide-Pyridine Analog
Core Linker Benzamide Sulfamide
Aromatic Systems Benzo[d]thiazole, benzene Pyridine, benzene
Synthetic Route Not specified SNAr reaction ()

Discussion : The sulfamide linker may confer greater solubility due to its polar nature, whereas the benzamide group in the target compound could improve proteolytic stability. The pyridine ring in the analog might enhance metal-coordination properties, relevant for enzyme inhibition .

Research Findings and Implications

  • Halogen Effects : Chlorine substitution at the 4-position of benzo[d]thiazole (target compound) vs. fluorine () may lead to divergent pharmacokinetic profiles, with chlorine favoring longer half-lives due to increased lipophilicity.
  • Bioactivity Trends : Benzo[d]thiazole derivatives with electron-withdrawing substituents (e.g., Cl, F) show enhanced antimicrobial activity compared to unsubstituted analogs .
  • Structural Simplicity : The target compound’s lack of polycyclic systems (unlike ’s analogs) may reduce off-target interactions, improving therapeutic specificity.

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